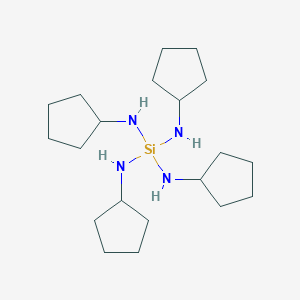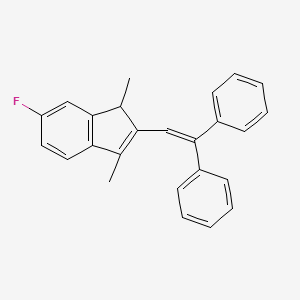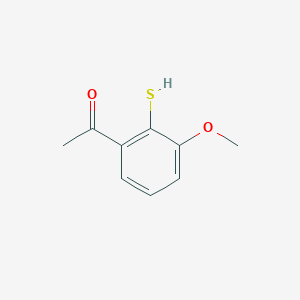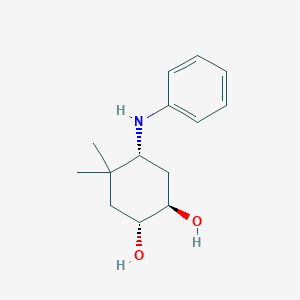
N,N',N'',N'''-Tetracyclopentylsilanetetramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’,N’‘,N’‘’-Tetracyclopentylsilanetetramine: is a complex organosilicon compound characterized by the presence of four cyclopentyl groups attached to a central silicon atom through nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’‘,N’‘’-Tetracyclopentylsilanetetramine typically involves the reaction of cyclopentylamine with silicon tetrachloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon tetrachloride. The general reaction scheme is as follows:
SiCl4+4C5H9NH2→Si(NC5H9)4+4HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation or recrystallization may be employed to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’,N’‘,N’‘’-Tetracyclopentylsilanetetramine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the cyclopentyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Formation of silanetetramine derivatives with oxidized cyclopentyl groups.
Reduction: Formation of reduced silanetetramine derivatives.
Substitution: Formation of substituted silanetetramine derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: N,N’,N’‘,N’‘’-Tetracyclopentylsilanetetramine is used as a ligand in coordination chemistry. It can form stable complexes with various metal ions, which are useful in catalysis and material science.
Biology: The compound has potential applications in biological research as a molecular probe. Its unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: In medicinal chemistry, N,N’,N’‘,N’‘’-Tetracyclopentylsilanetetramine is being explored for its potential as a drug delivery agent. Its ability to form stable complexes with metal ions can be utilized to deliver therapeutic agents to specific targets in the body.
Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials. Its unique properties make it suitable for use in high-performance materials with specific mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of N,N’,N’‘,N’‘’-Tetracyclopentylsilanetetramine involves its ability to form stable complexes with metal ions. The nitrogen atoms in the compound act as ligands, coordinating with metal ions to form stable complexes. These complexes can then interact with various molecular targets, influencing biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
N,N’,N’‘,N’‘’-Tetramethylethylenediamine: A similar compound with methyl groups instead of cyclopentyl groups.
N,N’,N’‘,N’‘’-Tetraethylethylenediamine: A compound with ethyl groups instead of cyclopentyl groups.
N,N’,N’‘,N’‘’-Tetraphenylethylenediamine: A compound with phenyl groups instead of cyclopentyl groups.
Uniqueness: N,N’,N’‘,N’‘’-Tetracyclopentylsilanetetramine is unique due to the presence of cyclopentyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it distinct from other similar compounds with different alkyl or aryl groups.
Propriétés
Numéro CAS |
923560-85-4 |
|---|---|
Formule moléculaire |
C20H40N4Si |
Poids moléculaire |
364.6 g/mol |
Nom IUPAC |
N-tris(cyclopentylamino)silylcyclopentanamine |
InChI |
InChI=1S/C20H40N4Si/c1-2-10-17(9-1)21-25(22-18-11-3-4-12-18,23-19-13-5-6-14-19)24-20-15-7-8-16-20/h17-24H,1-16H2 |
Clé InChI |
OJGMXNNTTHXSPA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N[Si](NC2CCCC2)(NC3CCCC3)NC4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({1-[4-(Naphthalen-2-yl)phenyl]ethenyl}oxy)(diphenyl)silyl](/img/structure/B14185797.png)
![1-[5-(4-Chlorobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B14185805.png)
![Trifluoroacetic acid--1-[2-(pyrrolidine-1-sulfonyl)phenyl]methanamine (1/1)](/img/structure/B14185806.png)


![N-{[6-(3-Methylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14185827.png)

![({[(2S)-2-Methyldecyl]oxy}methyl)benzene](/img/structure/B14185833.png)


![4-[4-(Methylsulfanyl)phenyl]-6-(pyridin-4-yl)pyrimidin-2-amine](/img/structure/B14185843.png)
![(Bicyclo[2.2.1]heptan-2-yl)bis(4-fluorophenyl)oxo-lambda~5~-phosphane](/img/structure/B14185849.png)

![3-[6-(Oct-1-YN-1-YL)pyren-1-YL]prop-2-YN-1-OL](/img/structure/B14185859.png)
